Cas no 18810-25-8 (3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one)
![3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one structure](https://es.kuujia.com/scimg/cas/18810-25-8x500.png)
18810-25-8 structure
Nombre del producto:3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Propiedades químicas y físicas
Nombre e identificación
-
- Odoroside H
- (3β,5β)-3-[(6-Deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-14-hydro xycard-20(22)-enolide
- convallaton
- Convallopan
- Convallotoxin
- Convalpur
- Convapur
- corglycon
- corglycone
- CORGLYKON
- korglykon
- odoroside-H
- orglycon
- Digitoxigenin digitaloside
- [ "Digitoxigenin digitaloside" ]
- 3β-[(6-Deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide
- 3β-[(3-O-Methyl-6-deoxy-β-D-galactopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide
- NSC707148
- 3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimet
- CHEMBL504196
- NS00093816
- BRN 0100751
- 4-18-00-01486 (Beilstein Handbook Reference)
- DTXSID601318195
- 6-BOC-4,5,6,7-TETRAHYDRO-THIENO[2,3-C]PYRIDINE-3-CARBOXYLICACID
- Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-hydroxy-, (3beta,5beta)-
- 3beta-[(3-O-Methyl-6-deoxy-beta-D-galactopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide
- FS-10516
- 18810-25-8
- Odorosid H
- HY-123075
- AKOS032962428
- Odorosid H [German]
- 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- CS-0081155
- 3-((3S,5R,8R,9S,10S,13R,14S,17R)-3-((2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)-2H-furan-5-one
- 4-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11aR)-7-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-3a-hydroxy-9a,11a-dimethyl-tetradecahydrocyclopenta[a]phenanthren-1-yl]-5H-furan-2-one
- DA-56393
- 3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
-
- MDL: MFCD01711022
- Renchi: 1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16?,18-,19+,20?,21+,22-,24?,25?,26?,27?,28+,29-,30+/m1/s1
- Clave inchi: VPUNMTHWNSJUOG-QWKCNQPQSA-N
- Sonrisas: O([H])[C@]12C([H])([H])C([H])([H])C([H])(C3=C([H])C(=O)OC3([H])[H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])[C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])O[H]
Atributos calculados
- Calidad precisa: 534.319268
- Masa isotópica única: 534.319268
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 38
- Cuenta de enlace giratorio: 4
- Complejidad: 968
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 13
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.1
- Superficie del Polo topológico: 115
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 700.1±60.0 °C at 760 mmHg
- Punto de inflamación: 224.9±26.4 °C
- índice de refracción: 1.581
- PSA: 114.68000
- Logp: 3.11020
- Presión de vapor: 0.0±5.0 mmHg at 25°C
3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4697-5mg |
Odoroside H |
18810-25-8 | 5mg |
¥ 3230 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O58150-5mg |
(3β,5β)-3-[(6-Deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-14-hydro xycard-20(22)-enolide |
18810-25-8 | 5mg |
¥4640.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4697-5 mg |
Odoroside H |
18810-25-8 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
A2B Chem LLC | AB14743-5mg |
Odoroside H |
18810-25-8 | 5mg |
$577.00 | 2024-04-20 | ||
TargetMol Chemicals | TN4697-1 ml * 10 mm |
Odoroside H |
18810-25-8 | 1 ml * 10 mm |
¥ 4940 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4697-1 mg |
Odoroside H |
18810-25-8 | 1mg |
¥2355.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4697-1 mL * 10 mM (in DMSO) |
Odoroside H |
18810-25-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4940 | 2023-09-15 | |
Ambeed | A186564-5mg |
Odoroside H |
18810-25-8 | 98+% | 5mg |
$330.0 | 2025-03-03 |
3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one Literatura relevante
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides cardenolidos y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides Esteroídes láctonas cardenolidos y derivados
18810-25-8 (3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one) Productos relacionados
- 71-63-6(Digitoxin)
- 17575-20-1(Card-20(22)-enolide,3-[(O-b-D-glucopyranosyl-(1®4)-O-3-O-acetyl-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-14-hydroxy-,(3b,5b)-)
- 127299-95-0(Digoxin-d3)
- 13137-64-9(Periplocin)
- 17598-65-1(Deslanoside)
- 11018-89-6(Ouabain Octahydrate)
- 17575-22-3(lanatoside C)
- 1111-39-3(Digitoxin 3'''-Acetate)
- 27215-14-1(Neoandrographolide)
- 1111487-31-0((2-Chloro-3-pyridinyl)[4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl]methanone)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:18810-25-8)3-[(3S,5R,8R,9S,10S,13R,14S)-3-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Pureza:99%
Cantidad:5mg
Precio ($):297